molecular formula C14H28O2 B13827216 Tetradecanoic-6,6-D2 acid

Tetradecanoic-6,6-D2 acid

Cat. No.: B13827216
M. Wt: 230.38 g/mol
InChI Key: TUNFSRHWOTWDNC-KNXIQCGSSA-N
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Description

It is a saturated fatty acid with the molecular formula C14H26D2O2 and a molecular weight of 230.38 g/mol . The compound is characterized by the presence of two deuterium atoms at the 6th carbon position, which distinguishes it from the non-deuterated tetradecanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecanoic-6,6-D2 acid typically involves the deuteration of tetradecanoic acid. One common method is the catalytic hydrogenation of tetradecanoic acid in the presence of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic-6,6-D2 acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the carboxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

Scientific Research Applications

Tetradecanoic-6,6-D2 acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetradecanoic-6,6-D2 acid involves its incorporation into biological systems where it mimics the behavior of non-deuterated tetradecanoic acid. The deuterium atoms provide a unique isotopic signature that allows researchers to track the compound’s metabolic fate. The molecular targets and pathways involved include fatty acid metabolism enzymes and transport proteins .

Comparison with Similar Compounds

Similar Compounds

    Tetradecanoic acid (Myristic acid): The non-deuterated form with similar chemical properties but without the isotopic labeling.

    Hexadecanoic acid (Palmitic acid): A similar saturated fatty acid with a longer carbon chain.

    Octadecanoic acid (Stearic acid): Another saturated fatty acid with an even longer carbon chain.

Uniqueness

Tetradecanoic-6,6-D2 acid is unique due to its deuterium labeling, which makes it valuable for isotopic studies. This isotopic enrichment allows for precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts .

Properties

Molecular Formula

C14H28O2

Molecular Weight

230.38 g/mol

IUPAC Name

6,6-dideuteriotetradecanoic acid

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i9D2

InChI Key

TUNFSRHWOTWDNC-KNXIQCGSSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)CCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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